molecular formula C12H17NO2 B5318571 N-ethyl-3-propan-2-yloxybenzamide

N-ethyl-3-propan-2-yloxybenzamide

Cat. No.: B5318571
M. Wt: 207.27 g/mol
InChI Key: OGPHXPUXSAEBKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-ethyl-3-propan-2-yloxybenzamide is a benzamide derivative characterized by an ethyl group attached to the nitrogen atom and a propan-2-yloxy (isopropoxy) substituent at the 3-position of the benzene ring.

Properties

IUPAC Name

N-ethyl-3-propan-2-yloxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-4-13-12(14)10-6-5-7-11(8-10)15-9(2)3/h5-9H,4H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGPHXPUXSAEBKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC(=CC=C1)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-3-propan-2-yloxybenzamide typically involves the reaction of 3-hydroxybenzoic acid with propan-2-ol in the presence of a dehydrating agent to form 3-propan-2-yloxybenzoic acid. This intermediate is then reacted with ethylamine under appropriate conditions to yield this compound. The reaction conditions often include the use of a catalyst and controlled temperature to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of automated systems ensures consistent quality and reduces the risk of contamination. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-3-propan-2-yloxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or iron(III) chloride (FeCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines. Substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

N-ethyl-3-propan-2-yloxybenzamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Explored as a potential pharmaceutical agent due to its unique structure and functional groups.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-ethyl-3-propan-2-yloxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Benzamide Derivatives

Compound Name N-Substituent Benzene Ring Substituent Key Biological Activities Unique Features References
N-ethyl-3-propan-2-yloxybenzamide Ethyl 3-propan-2-yloxy Hypothesized: Antimicrobial, Enzyme inhibition High lipophilicity due to isopropoxy group
N-(1-Hydroxy-2-methylpropan-2-yl)-3-methoxybenzamide 1-Hydroxy-2-methylpropan-2-yl 3-methoxy Antimicrobial, Anti-inflammatory Hydroxyl group enhances solubility and hydrogen bonding
N-(3-Amino-2-methylphenyl)-2-methylbenzamide 3-Amino-2-methylphenyl 2-methyl Enzyme inhibition potential Amino group enables polar interactions with targets
3-[(Cyclopentylmethyl)amino]-N-(propan-2-yl)benzamide Cyclopentylmethyl None Enhanced binding affinity Bulky substituent improves selectivity
N-benzyl-N-ethyl-2-phenoxypropanamide Benzyl, Ethyl 2-phenoxy Varied reactivity and stability Phenoxy group increases aromatic interactions

Key Findings:

Substituent Effects on Bioactivity: The propan-2-yloxy group in this compound likely enhances membrane permeability due to its lipophilic nature, contrasting with the hydrophilic methoxy group in N-(1-Hydroxy-2-methylpropan-2-yl)-3-methoxybenzamide . Ethyl vs.

Enzyme Inhibition Potential: Compounds with polar substituents (e.g., amino or hydroxyl groups) exhibit stronger enzyme inhibition, as seen in N-(3-Amino-2-methylphenyl)-2-methylbenzamide . The isopropoxy group in the target compound may instead modulate substrate binding through hydrophobic interactions.

Antimicrobial Activity :

  • Methoxy and hydroxyl-substituted benzamides (e.g., ) show moderate antimicrobial activity, suggesting that the isopropoxy group in the target compound could offer similar or enhanced efficacy depending on bacterial membrane composition.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.